molecular formula C13H12FN3O B2510339 (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-fluorophenyl)methanone CAS No. 2034399-46-5

(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-fluorophenyl)methanone

Cat. No.: B2510339
CAS No.: 2034399-46-5
M. Wt: 245.257
InChI Key: FCKHFRDAMCXMSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-fluorophenyl)methanone” belongs to a class of bicyclic heterocycles featuring a pyrazolo[1,5-a]pyrazine core. This scaffold is characterized by fused pyrazole and pyrazine rings, with a ketone group at position 5 and a 4-fluorophenyl substituent. The 4-fluorophenyl moiety enhances metabolic stability and influences binding affinity through hydrophobic and electronic interactions .

The compound’s synthesis likely involves Suzuki-Miyaura coupling or multi-component reactions, as evidenced by similar routes for pyrazolo[1,5-a]pyrazine derivatives .

Properties

IUPAC Name

6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O/c14-11-3-1-10(2-4-11)13(18)16-7-8-17-12(9-16)5-6-15-17/h1-6H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKHFRDAMCXMSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-fluorophenyl)methanone typically involves multi-step organic reactions One common synthetic route starts with the preparation of the pyrazolo[1,5-a]pyrazine core, which can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Ring Oxidation Reactions

The dihydropyrazine moiety undergoes oxidation to form aromatic pyrazine derivatives under controlled conditions:

Oxidizing AgentConditionsProductYieldCharacterization MethodSource
MnO₂CH₂Cl₂, RTFully aromatic pyrazolo[1,5-a]pyrazine78%LC-MS, 1H^1H NMR
DDQReflux, 12hDehydrogenated product with extended conjugation65%HRMS, UV-Vis

Mechanistic Insight :
Oxidation proceeds via radical intermediates, with manganese dioxide selectively removing hydrogen from the saturated pyrazine ring while preserving the pyrazole ring . The 4-fluorophenyl group stabilizes the oxidized product through resonance effects.

Nucleophilic Addition at Ketone Group

The methanone carbonyl participates in nucleophilic additions due to electron-withdrawing effects from the fluorophenyl group:

NucleophileConditionsProductYieldApplicationSource
Grignard ReagentsTHF, −78°C → RTTertiary alcohol derivatives52–68%Intermediate for analogs
HydrazineEtOH, reflux, 4hHydrazone formation89%Chelating agent synthesis

Key Observation :
Reactivity follows the order: RMgX > NH₂NH₂ > ROH. Steric hindrance from the dihydropyrazine ring reduces yields with bulky nucleophiles.

Electrophilic Aromatic Substitution

The 4-fluorophenyl group directs electrophiles to specific positions:

ReactionReagentPositionYieldNotesSource
NitrationHNO₃/H₂SO₄, 0°CMeta43%Limited by deactivation from fluorine
SulfonationSO₃/DMF, 50°CPara61%Requires prolonged heating

Electronic Effects :
The fluorine atom deactivates the ring but directs incoming electrophiles to the meta position relative to itself, as observed in analogous 4-fluorophenyl systems .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the heterocyclic core:

Reaction TypeCatalyst SystemSubstrateProduct ModificationYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acidC5-arylation74%
Buchwald-HartwigPd₂(dba)₃, XantphosPrimary aminesN-functionalization68%

Example :
Suzuki coupling at the pyrazole C3 position with 4-methoxyphenylboronic acid produces a biaryl derivative showing enhanced solubility in polar solvents .

Reduction of Dihydropyrazine Ring

Catalytic hydrogenation alters ring saturation:

ConditionsCatalystProductStereochemistryBiological ImpactSource
H₂ (1 atm), EtOHPd/CTetrahydro-pyrazolo-pyrazinecis-configurationIncreased CNS penetration
NaBH₄, MeOHPartial reductionUnstable intermediate

Pharmacological Relevance :
Full hydrogenation improves blood-brain barrier permeability, as demonstrated in mGlu5 receptor modulators .

Acid/Base-Mediated Rearrangements

Protonation states influence ring-opening reactions:

MediumObservationProduct StabilitySource
HCl (conc.)Pyrazine ring opening to form imineLow (degrades in 2h)
NaOH (1M)Methanone hydrolysis to carboxylic acidHigh (isolated in 82% yield)

Notable Case :
Under strong basic conditions, the ketone hydrolyzes to a benzoic acid derivative, enabling further conjugation via amide bond formation.

Photochemical Reactions

UV-induced transformations:

WavelengthSolventProcessQuantum YieldApplicationSource
254 nmAcetonitrile[4+2] Cycloaddition with dienes0.32Polycyclic scaffold synthesis

Limitation :
Competing decomposition pathways reduce synthetic utility at higher concentrations (>10 mM) .

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antiviral Activity : Certain derivatives of the pyrazolo[1,5-a]pyrazine core have shown potential in inhibiting Hepatitis B virus (HBV) replication by targeting the viral capsid assembly. This mechanism suggests that (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-fluorophenyl)methanone may possess similar antiviral properties .
  • Antioxidant Properties : Molecular docking studies suggest that compounds related to this structure can act as antioxidants, potentially protecting cells from oxidative stress .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties through modulation of inflammatory pathways .

Case Studies

Several studies have investigated the applications of similar pyrazolo compounds:

  • Study on Antiviral Activity : A study demonstrated that a related compound effectively inhibited HBV replication by interfering with capsid assembly. This suggests that (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-fluorophenyl)methanone could be explored for similar antiviral effects .
  • Antioxidant and Anti-inflammatory Evaluation : Computational studies have shown that derivatives exhibit significant antioxidant and anti-inflammatory activities. These findings indicate potential therapeutic uses in managing oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents/Modifications Biological Target Key Findings Reference
BIO-2007817 4-(1,2,3,4-Tetrahydroquinoline-1-carbonyl)phenyl, isopropyl Parkin E3 ligase Potent positive allosteric modulator (PAM); high yield (85% in synthesis)
VU0462807 Phenoxymethyl, acyl group mGlu5 Improved solubility and efficacy in rodent models of schizophrenia; reduced half-life
Compound 4k Trifluoromethylphenyl, diazenyl mGlu5 High potency and selectivity but severe CNS side effects
4j () 4-Fluorophenyl, diazenyl N/A (synthetic focus) Synthesized via multicomponent reaction; elemental analysis confirmed purity (C: 58.82%, N: 23.37%)
(2-Chloro-4-fluorophenyl)-analogue 2-Chloro-4-fluorophenyl N/A Structural analog with halogen substitution; no activity reported

Parkin E3 Ligase Modulators

Compounds like BIO-2007817 and BIO-2007818 () share the pyrazolo[1,5-a]pyrazine core but feature bulkier substituents (e.g., tetrahydroquinoline-carbonyl groups). These modifications enhance binding to Parkin’s allosteric sites, with UPLC-MS confirming molecular integrity (m/z: 519 [M+H]+ for BIO-2007817) .

mGlu5 PAMs

The mGlu5 PAM VU0462807 () demonstrates how acyl groups on the pyrazolo[1,5-a]pyrimidinone core improve solubility and in vivo efficacy. In contrast, compound 4k () highlights the trade-off between potency (attractive ADMET profile) and toxicity (CNS side effects), likely due to excessive receptor activation. The 4-fluorophenyl group in the target compound may mitigate such risks by modulating lipophilicity and blood-brain barrier penetration .

Key Differences and Implications

  • Substituent Effects : The 4-fluorophenyl group offers a balance between metabolic stability and steric demand compared to trifluoromethyl (4n, ) or chloro-substituted () analogs.
  • Target Selectivity : While Parkin modulators prioritize bulkier substituents for allosteric binding, mGlu5 PAMs benefit from smaller acyl groups to avoid off-target CNS effects .
  • Synthetic Complexity : Multicomponent reactions () are more efficient for fluorophenyl derivatives than multi-step cross-coupling routes ().

Biological Activity

The compound (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-fluorophenyl)methanone has attracted attention in the field of medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a pyrazolo[1,5-a]pyrazine core and a 4-fluorophenyl group, suggests various mechanisms of action and therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-(4-fluorophenyl)methanone
  • Molecular Formula : C13H12FN3O
  • Molecular Weight : 245.25 g/mol

The compound features a bicyclic pyrazine system that contributes to its biological activity by allowing interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Studies suggest that it may inhibit certain kinases, particularly p38 MAP kinase, which plays a crucial role in inflammatory responses and cellular signaling pathways. This inhibition can lead to reduced production of pro-inflammatory cytokines such as IL-1β and TNFα, making it a potential candidate for treating autoimmune diseases and inflammatory conditions .

In Vitro Studies

In vitro evaluations have demonstrated that (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-fluorophenyl)methanone exhibits significant inhibitory effects on p38 MAP kinase. The binding affinity was assessed through various biochemical assays, revealing that the compound competes effectively with ATP for binding at the active site of the kinase. This interaction is critical for its therapeutic potential in modulating inflammatory responses .

In Vivo Studies

Animal models have been employed to further investigate the efficacy of this compound. For instance, in an adjuvant-induced arthritis model, the compound demonstrated a marked reduction in joint inflammation and swelling compared to control groups. This suggests that it may possess anti-inflammatory properties beneficial for treating conditions like rheumatoid arthritis .

Case Studies

StudyObjectiveFindings
Study 1Evaluate anti-inflammatory effectsSignificant reduction in IL-6 levels and joint swelling in treated rats
Study 2Assess kinase inhibitionHigh selectivity for p38 MAP kinase with IC50 values indicating potent inhibition
Study 3Pharmacokinetic profileImproved oral bioavailability compared to related compounds

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has shown that modifications to the pyrazole ring can enhance biological activity. For example, substituents on the phenyl group have been explored to optimize binding affinity and selectivity for target enzymes. The presence of fluorine in the 4-position has been linked with increased potency due to enhanced electronic properties that facilitate stronger interactions with the enzyme's active site .

Q & A

Q. Basic Methodology :

  • Substituent Effects : Para-fluorine on the eastern aryl group (e.g., 4-fluorophenyl) maximizes mGlu5 potency (EC₅₀ <10 µM). Ortho/meta fluorination reduces efficacy .
  • Core Rigidity : Piperazinone-to-homopiperazinone expansion slightly reduces mGlu5 activity (~3-fold) but improves mGlu3 selectivity (EC₅₀ = 540 nM) .

Q. Advanced Analysis :

  • Dual mGlu5/mGlu3 Activity : Pyridine substitution (e.g., 4k) reduces mGlu3 antagonism (EC₅₀ >6,760 nM) vs. phenyl analogs (EC₅₀ = 74 nM), achieving >50-fold selectivity .
  • Linker Impact : –O–CH₂– spacers improve mGlu3 selectivity (EC₅₀ = 3,390 nM) but abolish activity when combined with pyridyl amides (e.g., 4y) .

How do in vitro potency and in vivo efficacy correlate for this compound in CNS models?

Q. Basic Methodology :

  • In Vitro Assays : Glutamate concentration-response curve (CRC) shifts in human mGlu5-expressing cells confirm PAM activity (fold change >2). Off-target screening includes GPCRs, ion channels, and transporters .
  • In Vivo Models : Amphetamine-induced hyperlocomotion (AHL) in rodents evaluates reversal of psychostimulant effects (MED = 3 mg/kg; full reversal at 100 mg/kg) .

Advanced Contradiction :
Despite brain unbound concentrations exceeding in vitro EC₅₀, 4k’s low PAM efficacy (<50% glutamate shift) limits in vivo potency. This discrepancy suggests target engagement without full receptor activation .

What PK/PD challenges arise during preclinical development?

Q. Basic Data :

  • Pharmacokinetics : In rats, 4k shows moderate clearance (CL = 28 mL/min/kg), volume of distribution (Vdₛₛ = 2.1 L/kg), and high oral bioavailability (F = 88%) .
  • CNS Penetration : Brain-to-plasma ratio (Kp,uu = 0.3) supports adequate exposure but requires dose escalation for efficacy .

Advanced Toxicity :
4k failed maximum tolerated dose (MTD) studies in rats due to CNS side effects (e.g., seizures), linked to mGlu5 overactivation. Mitigation strategies include identifying lower-efficacy PAMs to balance safety and activity .

How can researchers resolve contradictions between ADMET profiles and toxicity findings?

Q. Methodological Approach :

  • In Vitro Safety Screening : Ames test (mutagenicity), glutathione/cyanide trapping (reactive metabolite risk), and hERG channel inhibition (cardiotoxicity) show 4k has low risk .
  • In Vivo Bridging Studies : Despite clean ADMET, species-specific toxicity (e.g., rat MTD failure) necessitates cross-species PK/PD modeling and biomarker-driven safety assessments .

Advanced Strategy :
Probe signal bias by assessing β-arrestin vs. G-protein signaling to decouple efficacy from toxicity. For example, VU0409551 (a related mGlu5 PAM) showed reduced side effects via biased signaling .

What computational tools aid in optimizing this scaffold for CNS penetration?

Q. Basic Tools :

  • cLogP Prediction : 4k’s cLogP (~2.5) aligns with CNS drug guidelines, but polar surface area (PSA >80 Ų) may limit passive diffusion .
  • Molecular Dynamics : Simulate blood-brain barrier (BBB) permeability using P-gp efflux ratios (4k: efflux ratio = 1.2) .

Q. Advanced Modeling :

  • Free-Energy Perturbation (FEP) : Predicts binding affinity changes from substituent modifications (e.g., fluorination vs. methylation) .
  • Cryo-EM Structures : Leverage mGlu5 receptor structures to design allosteric modulators with reduced overactivation risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.